![molecular formula C22H24N2O4S B2627001 1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 457960-55-3](/img/structure/B2627001.png)
1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MNPA is a sulfonamide derivative and belongs to the class of piperazine compounds.
Mécanisme D'action
The exact mechanism of action of MNPA is not fully understood. However, it is believed that MNPA exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. MNPA has been shown to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides, which have various physiological effects.
MNPA has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes. This leads to a disruption of cellular signaling pathways, which can have various effects on cellular physiology.
Biochemical and Physiological Effects
MNPA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of cyclic nucleotides, which have various physiological effects such as vasodilation, bronchodilation, and inhibition of platelet aggregation.
MNPA has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Additionally, MNPA has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to be non-toxic at therapeutic concentrations.
One limitation of MNPA is its solubility. MNPA is poorly soluble in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MNPA is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
For the study of MNPA include the development of MNPA as a potential therapeutic agent for cancer and inflammation, as well as its potential applications in neuroscience.
Méthodes De Synthèse
The synthesis of MNPA involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride and 2-methoxyphenylpiperazine in the presence of a base. The reaction yields MNPA as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential application in various fields. One of the major areas of research is the development of MNPA as a potential therapeutic agent for the treatment of cancer. MNPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells.
Another area of research is the development of MNPA as a potential anti-inflammatory agent. MNPA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to reduce the severity of inflammation in animal models.
Propriétés
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-20-11-12-22(18-8-4-3-7-17(18)20)29(25,26)24-15-13-23(14-16-24)19-9-5-6-10-21(19)28-2/h3-12H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOQZAJOYOXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2626918.png)

![5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2626920.png)
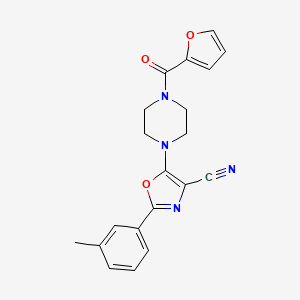
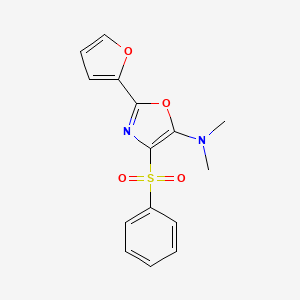
![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2626923.png)
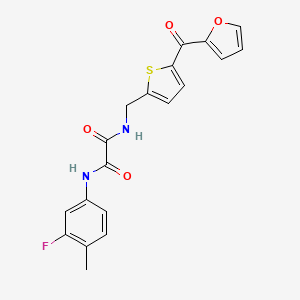
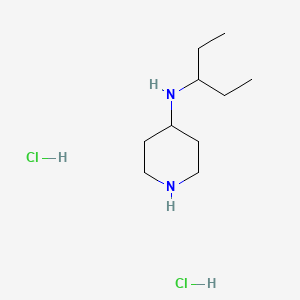
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)
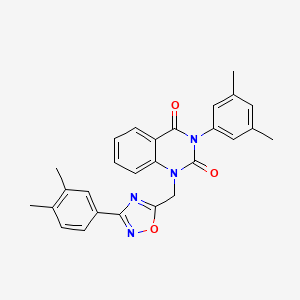
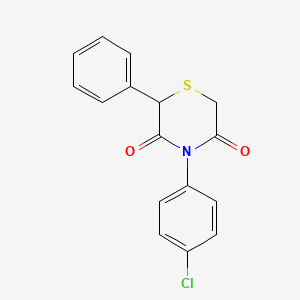

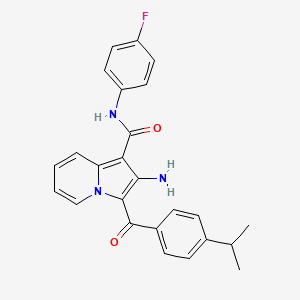
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)